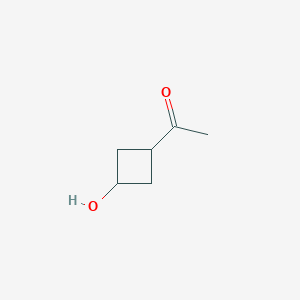
1-(3-Hydroxycyclobutyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Hydroxycyclobutyl)ethan-1-one” is a chemical compound with the CAS Number: 30494-01-0 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 1-(3-hydroxycyclobutyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(3-Hydroxycyclobutyl)ethan-1-one” is 1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(3-Hydroxycyclobutyl)ethan-1-one” is a liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Crystal Engineering and Hydrogen Bonding
Research by Yue et al. (2006) on alternative hydrogen bonding modes employed by a helical tubuland diol host molecule reveals the versatility of cyclic diols, similar in structure to “1-(3-Hydroxycyclobutyl)ethan-1-one”, in forming different types of hydrogen-bonded inclusion structures. This study demonstrates the molecule's capability to form racemic hydrogen-bonded co-crystalline adducts and network compounds through hydroxy group hydrogen bonding, highlighting its potential in crystal engineering and the design of novel molecular assemblies CrystEngComm, 8, 250-256.
Organic Synthesis and Ligand Design
Research into the synthesis of oxime derivatives, including those with succinimid and morpholin groups, by Dinçer et al. (2005), showcases the application of cyclobutane-containing compounds in organic synthesis. The study demonstrates how these compounds can be crystallized and analyzed for their structural properties, thus serving as potential intermediates or ligands in synthetic chemistry Acta Crystallographica Section A, 61, 293-293.
Materials Science and Solar Cell Sensitizers
Matsui et al. (2003) investigated 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells. These compounds exhibited strong affinity for TiO2 surfaces and were crucial in enhancing solar-light-to-electricity conversion efficiency. The study emphasizes the role of fluorescence intensity and self-assembly on the TiO2 surface as key factors for efficiency, with the highest observed efficiency being 0.96% for specific derivatives Dyes and Pigments, 58, 219-226.
Analytical Chemistry
The stability and reaction pathways of sotolon in various conditions were studied by Dagan et al. (2006), providing insights into the degradation products of cyclic ketones under different temperatures and pH levels. This research has implications for the quantitative determination of compounds in complex matrices like wine, showcasing the application of cyclic ketones in analytical chemistry Analytica Chimica Acta, 563, 365-374.
Quantum Chemistry
Koca et al. (2015) conducted quantum chemical calculations and spectroscopic analyses on a compound structurally related to “1-(3-Hydroxycyclobutyl)ethan-1-one”, providing a deep understanding of electronic transitions, spectroscopic characteristics, and stability of such compounds. This research contributes to the theoretical foundation necessary for the design and application of novel organic compounds in various fields Spectrochimica Acta Part A, 137, 899-912.
Safety and Hazards
特性
IUPAC Name |
1-(3-hydroxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMOZWSCYVZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

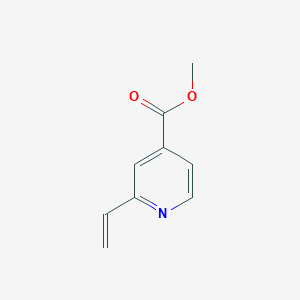
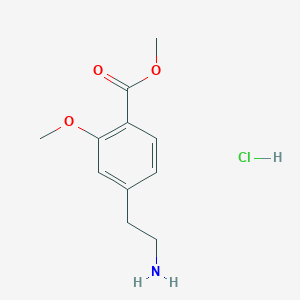

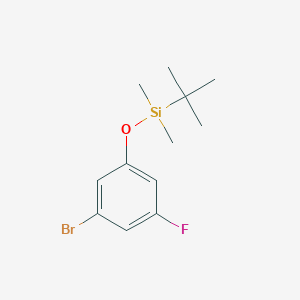

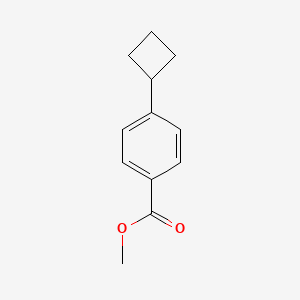
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

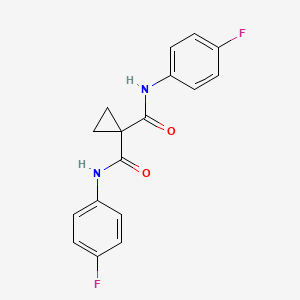
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
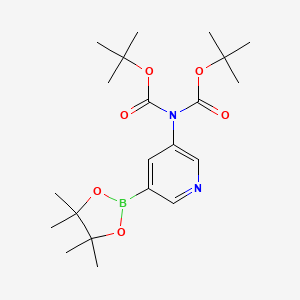
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)